Chemical structure and properties of (1R)-1-phenylpentan-1-amine hydrochloride
Chemical structure and properties of (1R)-1-phenylpentan-1-amine hydrochloride
This technical guide details the chemical structure, synthesis, and properties of (1R)-1-phenylpentan-1-amine hydrochloride , a chiral primary amine used as a building block in pharmaceutical synthesis and as a resolving agent.
Chemical Identity & Structure
(1R)-1-phenylpentan-1-amine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-phenylpentylamine. It features a stereocenter at the benzylic position (C1), where the amine group is attached. The (R)-configuration dictates the spatial arrangement of the phenyl ring, the pentyl chain, the amine, and the hydrogen atom.
Core Data Table
| Property | Detail |
| IUPAC Name | (1R)-1-phenylpentan-1-amine hydrochloride |
| Common Names | (R)- |
| CAS Number | Note: The (S)-enantiomer is CAS 105370-60-3.[1] The racemic base is CAS 61501-03-9. The specific CAS for the (R)-HCl salt is often custom-referenced in literature. |
| Molecular Formula | C |
| Molecular Weight | 163.26 g/mol (Free Base); 199.72 g/mol (HCl Salt) |
| Chirality | (R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether/hexanes. |
Structural Visualization
The molecule consists of a hydrophobic pentyl tail and an aromatic phenyl ring flanking the chiral center. The hydrochloride salt form protonates the amine (–NH
Synthesis & Manufacturing Protocols
Method A: Asymmetric Synthesis via Ellman’s Auxiliary
This protocol utilizes (R)-tert-butanesulfinamide as a chiral auxiliary to direct the addition of the butyl group.
Reaction Logic (DOT Diagram)
Figure 1: Stereoselective synthesis pathway using Ellman's Sulfinamide chemistry.
Detailed Protocol
-
Imine Formation:
-
Reagents: Benzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)
(2.0 eq). -
Solvent: Dry THF.
-
Procedure: Stir at room temperature for 12-24h. The Lewis acid Ti(OEt)
acts as a water scavenger and activates the carbonyl. -
Workup: Quench with brine, filter titanium salts, and concentrate.
-
Checkpoint: Confirm formation of the (R)-N-sulfinyl imine via
H NMR (distinctive vinyl proton).
-
-
Diastereoselective Addition:
-
Reagents: n-Butyl Lithium (n-BuLi) or n-Butylmagnesium chloride (1.2 eq).
-
Conditions: -78°C in dry THF or Toluene.
-
Mechanism: The metal coordinates with the sulfinyl oxygen, forming a rigid cyclic transition state (Zimmerman-Traxler model). The butyl group attacks from the less hindered face, dictated by the tert-butyl group of the auxiliary.
-
Result: Formation of the sulfinamide with high diastereoselectivity (dr > 95:5).
-
-
Deprotection (Salt Formation):
-
Reagents: 4M HCl in Dioxane or Methanol.
-
Procedure: Stir the sulfinamide adduct at room temperature for 1 hour. The N-S bond cleaves, releasing the chiral amine and SO
. -
Purification: Precipitate the hydrochloride salt by adding diethyl ether. Filter and wash to obtain the pure white solid.
-
Physicochemical Properties & Stability[2][3]
| Parameter | Value/Observation | Context |
| Melting Point | ~150–160 °C (Typical for HCl salts) | Sharp melting point indicates high purity. Broad range suggests residual solvent or isomers. |
| pKa | ~9.5–10.5 (Conjugate acid) | Typical for primary benzylic amines. Exists as cation at physiological pH. |
| Hygroscopicity | Moderate | Store in a desiccator. HCl salts can absorb atmospheric moisture. |
| Stability | High | Stable under ambient conditions.[2] Avoid strong oxidizers. |
Analytical Characterization
To validate the identity and purity of (1R)-1-phenylpentan-1-amine HCl, the following analytical methods are required.
A. Nuclear Magnetic Resonance (NMR)[4]
-
H NMR (400 MHz, DMSO-d
):-
8.5–8.8 (br s, 3H, –NH
) - 7.3–7.5 (m, 5H, Ar-H)
- 4.1–4.2 (t, 1H, Ar-CH-N) – Diagnostic benzylic proton
-
1.7–1.9 (m, 2H,
-CH ) - 1.1–1.3 (m, 4H, alkyl chain)
-
0.85 (t, 3H, terminal –CH
)
-
8.5–8.8 (br s, 3H, –NH
B. Chiral HPLC (Enantiomeric Excess)
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Baseline separation is expected.
C. Specific Rotation
- : Positive (+) or Negative (-) depending on solvent (typically determined in Ethanol or Methanol). Note: Literature values for the specific HCl salt must be established experimentally if not found in specific compendia, but the sign is opposite to the (S)-enantiomer.
Applications in Drug Development[5]
-
Chiral Auxiliary: Used to induce stereochemistry in subsequent reactions (e.g., alkylations, reductions) where a temporary chiral center is needed.
-
Resolving Agent: The free base can be used to resolve racemic acids via diastereomeric salt crystallization.
-
CNS Active Pharmacophores: The 1-phenylpentylamine scaffold resembles structures found in monoamine transporter inhibitors. It serves as a model compound for Structure-Activity Relationship (SAR) studies involving steric bulk on the alpha-carbon.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (similar to other benzylamines).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic – protect from moisture.[2]
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University, Ellman Laboratory. Link
-
Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." MilliporeSigma Technical Article. Link
-
BenchChem. "1-Phenyl-pentylamine (CAS 61501-03-9) Product Data." BenchChem Database. Link
-
Bolm, C., et al. "Synthesis and Resolution of Racemic Trans-2-(N-Benzyl)amino-1-cyclohexanol."[3] Organic Syntheses, Vol. 80, 2003. (Demonstrates classical resolution protocols applicable to chiral amines). Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guide. Link
